molecular formula C10H8BrNO2 B15364265 4-Bromo-6-methoxyquinolin-7-ol

4-Bromo-6-methoxyquinolin-7-ol

Cat. No.: B15364265
M. Wt: 254.08 g/mol
InChI Key: AYMCZWFFJBJUGF-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxyquinolin-7-ol is a brominated and methoxylated derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 4-position and a methoxy group at the 6-position of the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxyquinolin-7-ol typically involves the bromination of 6-methoxyquinolin-7-ol. This can be achieved through electrophilic aromatic substitution reactions, where bromine (Br2) is used as the brominating agent in the presence of a suitable catalyst, such as iron (III) bromide (FeBr3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methoxyquinolin-7-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 4-bromo-6-methoxyquinoline-7-one.

  • Reduction: Hydroquinoline derivatives, such as this compound.

  • Substitution: Substituted quinolines with different functional groups at the bromine position.

Scientific Research Applications

4-Bromo-6-methoxyquinolin-7-ol has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Bromo-6-methoxyquinolin-7-ol exerts its effects depends on its molecular targets and pathways involved. For example, in antimicrobial applications, the compound may interact with bacterial enzymes or cell membranes, disrupting their function and leading to bacterial cell death. In anticancer applications, it may inhibit specific signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

4-Bromo-6-methoxyquinolin-7-ol is compared with other similar compounds, such as:

  • 6-Bromo-7-methoxyquinolin-4-ol: Similar structure but different positions of bromine and methoxy groups.

  • 7-Bromo-6-methoxyquinolin-4-ol: Another positional isomer with potential differences in reactivity and biological activity.

These compounds share structural similarities but may exhibit different chemical and biological properties due to the variations in their molecular structures.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

4-bromo-6-methoxyquinolin-7-ol

InChI

InChI=1S/C10H8BrNO2/c1-14-10-4-6-7(11)2-3-12-8(6)5-9(10)13/h2-5,13H,1H3

InChI Key

AYMCZWFFJBJUGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1O)Br

Origin of Product

United States

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